molecular formula C12H24N2O2S B7517113 1-(3-Methylpiperidin-1-yl)sulfonylazepane

1-(3-Methylpiperidin-1-yl)sulfonylazepane

カタログ番号 B7517113
分子量: 260.40 g/mol
InChIキー: RCMMPORXFVTGHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methylpiperidin-1-yl)sulfonylazepane is a chemical compound that belongs to the class of azepanes. It is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, which is predominantly expressed in the peripheral nervous system. The compound has been studied extensively for its potential use in pain management and has shown promising results in preclinical studies.

作用機序

1-(3-Methylpiperidin-1-yl)sulfonylazepane acts as a voltage-gated sodium channel blocker, specifically targeting the NaV1.7 channel. The compound binds to the channel and prevents the influx of sodium ions, which is necessary for the transmission of pain signals. By blocking this channel, the compound reduces the transmission of pain signals and provides analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methylpiperidin-1-yl)sulfonylazepane are primarily related to its mechanism of action as a sodium channel blocker. The compound has been shown to reduce pain sensitivity in preclinical models, without affecting other sensory modalities such as touch or temperature. Additionally, the compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for pain management.

実験室実験の利点と制限

One of the major advantages of 1-(3-Methylpiperidin-1-yl)sulfonylazepane for lab experiments is its potency and selectivity for NaV1.7. This allows for precise targeting of the channel and reduces the potential for off-target effects. Additionally, the compound has shown low toxicity in preclinical studies, making it a relatively safe compound to work with.
One limitation of the compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the compound has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.

将来の方向性

There are several potential future directions for research on 1-(3-Methylpiperidin-1-yl)sulfonylazepane. One area of focus could be the development of new pain medications based on the compound's mechanism of action as a NaV1.7 blocker. Additionally, further research could be done to understand the compound's potential for use in other conditions, such as epilepsy or neuropathic pain.
Another potential area of research could be the development of new analogs of 1-(3-Methylpiperidin-1-yl)sulfonylazepane with improved solubility or selectivity for NaV1.7. Finally, clinical trials could be conducted to further evaluate the safety and efficacy of the compound in humans, which could lead to its eventual approval for use as a pain medication.

合成法

The synthesis of 1-(3-Methylpiperidin-1-yl)sulfonylazepane involves the reaction of 3-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting p-toluenesulfonamide is then reacted with sodium hydride and azepane to yield the final product.

科学的研究の応用

1-(3-Methylpiperidin-1-yl)sulfonylazepane has been extensively studied for its potential use in pain management. NaV1.7 is a key target for the development of new analgesics, as it is involved in the transmission of pain signals from the periphery to the central nervous system. The compound has shown potent and selective inhibition of NaV1.7, making it a promising candidate for the development of new pain medications.

特性

IUPAC Name

1-(3-methylpiperidin-1-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12-7-6-10-14(11-12)17(15,16)13-8-4-2-3-5-9-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMPORXFVTGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpiperidin-1-yl)sulfonylazepane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。